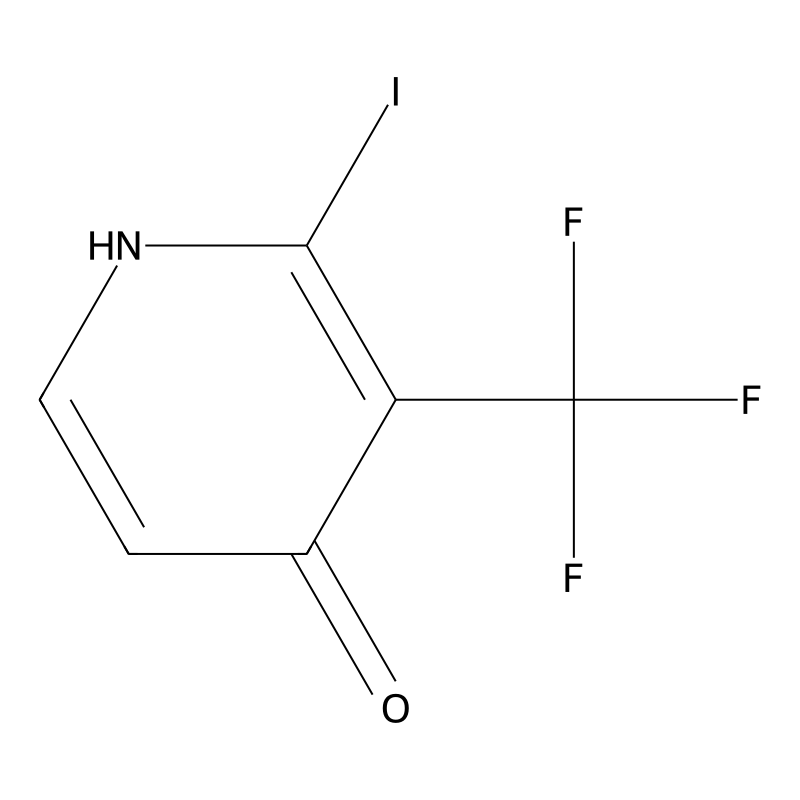4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups. Its molecular formula is C6H4F3IN, indicating the presence of one hydroxyl group, one iodine atom, and one trifluoromethyl group attached to the pyridine structure. This unique combination of substituents imparts distinct physical and chemical properties that make it an interesting subject for research in various fields.
- Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions, which are common in halogenated compounds.
- Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, while the compound can also participate in reduction reactions that alter its oxidation state.
- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, with boronic acids to form carbon-carbon bonds, which are crucial in organic synthesis.
These reactions are facilitated by various reagents and conditions, allowing for the synthesis of diverse derivatives and complex organic molecules.
Research indicates that 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine may exhibit biological activities due to its structural features. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving interaction with biological targets. Preliminary studies suggest that this compound could possess antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations.
The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring. Common synthetic routes include:
- Iodination: The iodination of 4-hydroxy-3-(trifluoromethyl)pyridine using iodine and an oxidizing agent is a prevalent method. This reaction is often conducted in organic solvents like dichloromethane or acetonitrile under controlled conditions.
- Halogenation: Other halogenation methods may also be employed to achieve the desired substitutions on the pyridine ring.
- Multi-step Synthesis: Industrial production may involve multi-step synthesis starting from commercially available pyridine derivatives, optimizing for yield and purity through advanced catalytic systems.
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds and potential drug candidates.
- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its ability to interact with biological targets effectively.
- Materials Science: It is employed in synthesizing advanced materials with specific electronic or optical properties.
Studies on the interactions of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine with biological molecules are crucial for understanding its mechanism of action. The trifluoromethyl group enhances its ability to form stable complexes with various biomolecules, potentially modulating biological pathways. Research into its binding affinity with enzymes or receptors can provide insights into its therapeutic potential.
Several compounds share structural similarities with 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine. These include:
- 4-Iodo-2-(trifluoromethyl)pyridine: Lacks the hydroxy group but shares iodo and trifluoromethyl substitutions.
- 2-Chloro-6-(trifluoromethyl)pyridine: Contains a chloro group instead of iodine.
- 4-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the iodo substitution but retains the hydroxy and trifluoromethyl groups.
Uniqueness
The uniqueness of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine lies in its specific arrangement of substituents—hydroxy, iodo, and trifluoromethyl—on the pyridine ring. This combination not only enhances its reactivity but also broadens its potential applications compared to similar compounds. The presence of both iodine and hydroxy groups increases its versatility in chemical transformations and biological interactions, making it a valuable compound for further research in chemistry and pharmacology.








